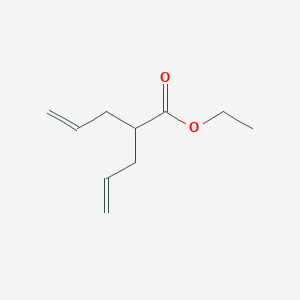
Ethyl 2-allylpent-4-enoate
Descripción general
Descripción
Ethyl 2-allylpent-4-enoate is a chemical compound with the molecular formula C10H16O2 . It is also known as Diallylacetic Acid Ethyl Ester and is used as a reactant in the synthesis of isopentenyl-N-methylquinolinedione.
Molecular Structure Analysis
The molecular structure of Ethyl 2-allylpent-4-enoate involves an α,β-unsaturated carboxylic ester, where the ester C=O function is conjugated to a C=C double bond at the α,β position .
Aplicaciones Científicas De Investigación
Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate
Specific Scientific Field
This research falls under the field of Chemical Crystallography .
Summary of the Application
The study provides quantitative insights into the crystal structures of nitro derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate. These compounds are significant as they can act as inhibitors of mitochondrial pyruvate transport .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized by single-crystal X-ray diffraction. The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing .
Results or Outcomes
The lattice energies have been calculated using the PIXEL approach. Furthermore, high level DFT + Disp calculations for comparison with the pairing energies obtained from PIXEL method have been performed .
Synthesis of Methyl 2-allylpent-4-enoate
Specific Scientific Field
This research is in the field of Organic Chemistry .
Summary of the Application
The study involves the synthesis of methyl 2-allylpent-4-enoate, a compound that could potentially have similar properties to Ethyl 2-allylpent-4-enoate .
Methods of Application or Experimental Procedures
The compound was synthesized using a mixture of dimethyl malonate and 8-bromooct-1-ene in a sodium methoxide solution. The mixture was stirred at reflux for 6 hours .
Results or Outcomes
The resulting compound was a colorless liquid. The yield was 74% .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-prop-2-enylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKJTLFVKISHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-allylpent-4-enoate | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


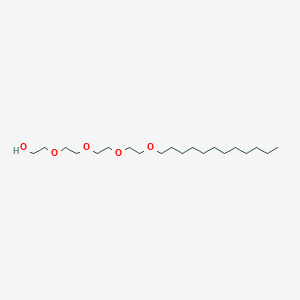
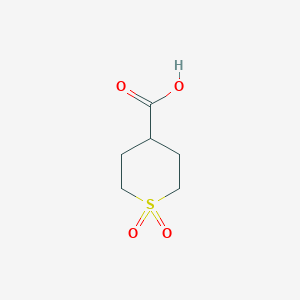
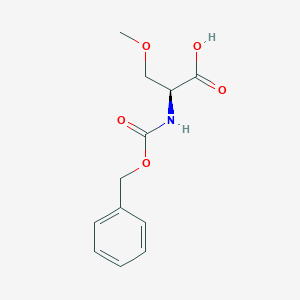
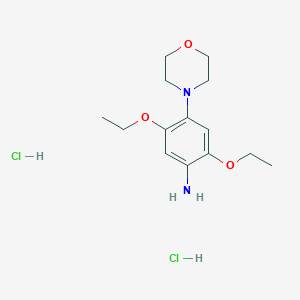
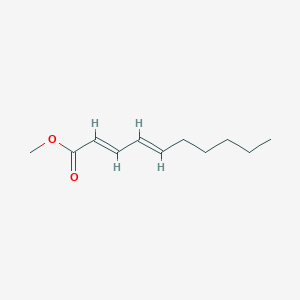
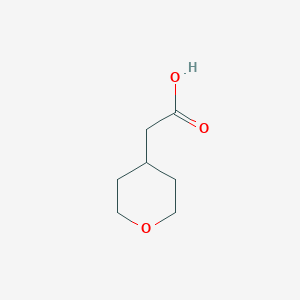
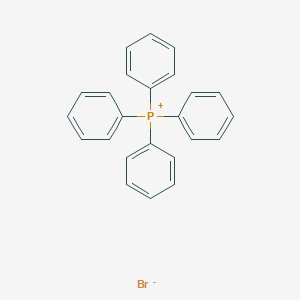
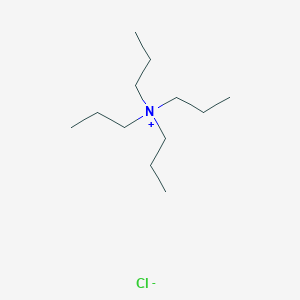
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
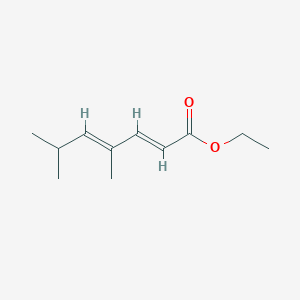
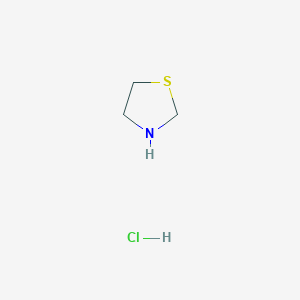
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
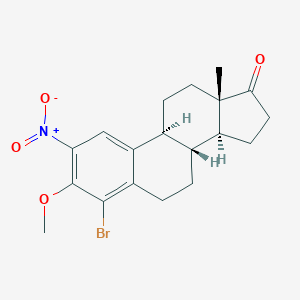
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)